molecular formula C20H21FN4O2 B6491919 N-cyclopentyl-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide CAS No. 1326895-83-3

N-cyclopentyl-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide

Cat. No.: B6491919
CAS No.: 1326895-83-3
M. Wt: 368.4 g/mol
InChI Key: PMLDQIMLEVDHKH-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a propanamide side chain terminated by a cyclopentyl moiety.

Properties

IUPAC Name

N-cyclopentyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-15-7-5-14(6-8-15)17-13-18-20(27)24(11-12-25(18)23-17)10-9-19(26)22-16-3-1-2-4-16/h5-8,11-13,16H,1-4,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLDQIMLEVDHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
  • Target Compound : Pyrazolo[1,5-a]pyrazine core with nitrogen atoms at positions 1, 3, 5, and 6.
  • Pyrazolo[1,5-a]pyrimidine Analogs () : Replace one nitrogen with a carbon, altering electronic distribution. For example, compounds 22–44 () exhibit anti-mycobacterial activity, attributed to the pyrimidine core’s ability to mimic purine bases in microbial targets .
Substitution at Position 2
  • 4-Fluorophenyl Group : Common in the target compound and analogs (). This group enhances binding affinity through hydrophobic and halogen-bonding interactions.
  • Difluoromethyl Benzimidazole () : In PI3Kδ inhibitor 13, this substituent increases selectivity for kinase targets by occupying hydrophobic pockets .

Side Chain Variations

Compound Core Structure Position 2 Substituent Side Chain Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-fluorophenyl N-cyclopentyl propanamide Not reported
(Compound 22–44) Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl N-(pyridin-2-ylmethyl) Anti-mycobacterial
Pyrazolo[1,5-a]pyrazine 4-fluorophenyl Furan-3-carboxamide Not reported
Pyrazolo[1,5-a]pyrazine 4-fluorophenyl Propanoic acid Not reported
  • Cyclopentyl Propanamide (Target) : Balances lipophilicity and steric bulk, likely enhancing blood-brain barrier penetration compared to polar groups (e.g., carboxylic acid in ).
  • Pyridin-2-ylmethyl () : Enhances hydrogen-bonding capacity but may increase polarity, limiting bioavailability .

Structure–Activity Relationship (SAR) Insights

  • Fluorine Substitution : The 4-fluorophenyl group is critical for activity across analogs (e.g., anti-mycobacterial in , kinase inhibition in ). Its electronegativity and steric profile optimize target binding .
  • Side Chain Flexibility : Bulky groups (e.g., cyclopentyl) may enhance selectivity by preventing off-target interactions, while polar groups (e.g., carboxylic acid in ) improve solubility but reduce cell permeability .

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